molecular formula C17H18FNO4S2 B2454033 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448074-80-3

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No. B2454033
CAS RN: 1448074-80-3
M. Wt: 383.45
InChI Key: KGNOJJCHTQRFMV-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FSMP and is a pyrrolidine-based compound that has been synthesized and studied for its various properties.

Scientific Research Applications

Green-Emitting Iridium(III) Complexes

A study by Constable et al. (2014) describes the use of sulfonyl-functionalized ligands, similar to the chemical structure of 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, in the development of green-emitting iridium(III) complexes. These complexes exhibit high photoluminescence quantum yields and structured emission spectra, making them potentially useful in photonic applications and organic light-emitting diodes (Constable et al., 2014).

Soluble Fluorinated Polyamides

Liu et al. (2013) reported on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrate high glass transition temperatures, thermal stability, and mechanical strength, which could be relevant for applications in aerospace, electronics, and coatings (Liu et al., 2013).

Molecular Conformations and Hydrogen Bonding

Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are closely related to the chemical structure . Their study provides insight into the structural aspects of these compounds, which could be crucial for designing materials with specific chemical and physical properties (Sagar et al., 2017).

Organocatalysis in Stereoselective Michael Addition

Singh et al. (2013) demonstrated the use of a (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine, a compound structurally related to 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, as an efficient organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This highlights the potential of such compounds in stereoselective synthesis, which is vital in pharmaceutical and chemical industries (Singh et al., 2013).

RORγt Inverse Agonists

Duan et al. (2019) identified phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally akin to the compound , as selective RORγt inverse agonists. These compounds show potential in modulating immune responses and may have implications in treating autoimmune diseases (Duan et al., 2019).

Fluoroalkylation of Aryl Iodides

Zhao et al. (2012) studied the (2-pyridyl)sulfonyl group's role in the fluoroalkylation of aryl iodides, leading to diverse fluorinated compounds. This research contributes to the understanding of fluoroalkylation reactions, which are important in medicinal chemistry and materials science (Zhao et al., 2012).

Antimicrobial Activity of Sulfonyl Pyrrolidin-2-ones

Zareef et al. (2008) synthesized 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones and evaluated their antimicrobial activity. This study is relevant for the development of new antimicrobial agents, given the structural similarity of these compounds to 1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (Zareef et al., 2008).

Enantioselective Aldol Reactions

Zu et al. (2008) explored the use of fluorous (S) pyrrolidine sulfonamide, structurally related to the compound of interest, in enantioselective aldol reactions on water. This study provides valuable insights into green chemistry and the development of environmentally friendly catalytic processes (Zu et al., 2008).

properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNOJJCHTQRFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

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